6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide
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Overview
Description
6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a pyrrolidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine and pyrimidine rings, followed by their attachment to the pyridine ring. Common synthetic routes may include:
Formation of Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Formation of Pyrimidine Ring: This often involves condensation reactions between suitable amines and carbonyl compounds.
Attachment to Pyridine Ring: The final step involves coupling the pyrrolidine and pyrimidine rings to the pyridine ring through amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2,5-diones.
Pyrimidine Derivatives: Compounds with pyrimidine rings, such as 2-(pyridin-2-yl)pyrimidine derivatives.
Pyridine Derivatives: Compounds with pyridine rings, such as nicotinic acid derivatives.
Uniqueness
6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide is unique due to its combination of three different heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-ethoxy-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-2-24-15-7-6-13(11-20-15)16(23)21-12-14-5-3-10-22(14)17-18-8-4-9-19-17/h4,6-9,11,14H,2-3,5,10,12H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJKUQHWVSHOXNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)NCC2CCCN2C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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